![molecular formula C15H21F9O3 B14506239 Undecanoic acid, 11-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethoxy]- CAS No. 62789-48-4](/img/structure/B14506239.png)
Undecanoic acid, 11-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethoxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Undecanoic acid, 11-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethoxy]- is a synthetic compound characterized by the presence of a long carbon chain with a carboxylic acid group and a trifluoromethyl ether group. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of undecanoic acid, 11-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethoxy]- typically involves the introduction of the trifluoromethyl ether group into the undecanoic acid backbone. This can be achieved through various synthetic routes, including:
Nucleophilic Substitution: Starting with undecanoic acid, the hydroxyl group can be substituted with a trifluoromethyl ether group using reagents such as trifluoromethyl iodide in the presence of a base.
Esterification: Another approach involves the esterification of undecanoic acid with a trifluoromethyl ether alcohol, followed by hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing methods such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Undecanoic acid, 11-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethoxy]- can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the carboxylic acid group can yield primary alcohols.
Substitution: The trifluoromethyl ether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, primary alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Undecanoic acid, 11-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethoxy]- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of undecanoic acid, 11-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethoxy]- involves its interaction with specific molecular targets and pathways. For example, its antifungal activity is believed to result from the disruption of fungal cell membranes and inhibition of key metabolic processes. The trifluoromethyl ether group enhances the compound’s lipophilicity, allowing it to integrate into lipid bilayers and exert its effects.
Comparison with Similar Compounds
Similar Compounds
Undecanoic Acid: A simpler analog without the trifluoromethyl ether group, used primarily for its antifungal properties.
Trifluoromethyl Ethers: Compounds containing the trifluoromethyl ether group, known for their stability and unique chemical properties.
Uniqueness
Undecanoic acid, 11-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethoxy]- stands out due to the combination of a long carbon chain and a highly electronegative trifluoromethyl ether group. This unique structure imparts distinct physical and chemical properties, such as increased lipophilicity and stability, making it valuable in various applications.
Properties
CAS No. |
62789-48-4 |
|---|---|
Molecular Formula |
C15H21F9O3 |
Molecular Weight |
420.31 g/mol |
IUPAC Name |
11-[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxyundecanoic acid |
InChI |
InChI=1S/C15H21F9O3/c16-13(17,18)12(14(19,20)21,15(22,23)24)27-10-8-6-4-2-1-3-5-7-9-11(25)26/h1-10H2,(H,25,26) |
InChI Key |
XEZADUUMVOOBRT-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCOC(C(F)(F)F)(C(F)(F)F)C(F)(F)F)CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


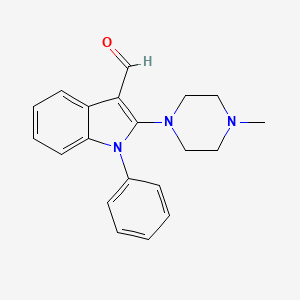
![1-(Azepan-1-yl)-2-{4-[(hydroxyimino)methyl]phenoxy}ethan-1-one](/img/structure/B14506168.png)
![1-Butyl-4-iodobicyclo[2.2.1]heptane](/img/structure/B14506174.png)
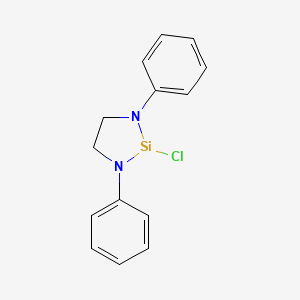


![2,2,8-Trimethyl-6-oxabicyclo[3.2.1]octane](/img/structure/B14506198.png)

![(2S)-2-amino-3-[4-(aminomethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B14506215.png)
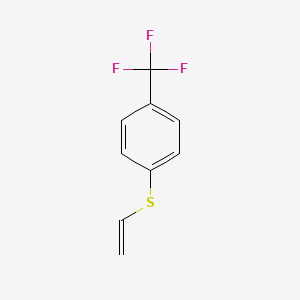
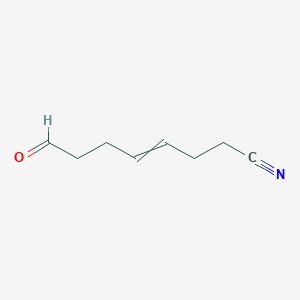
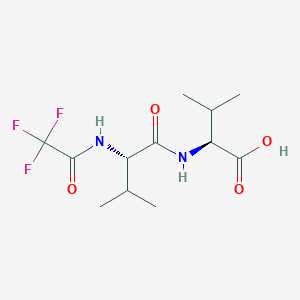
![N'-[2-(2-Chlorophenyl)propan-2-yl]-N-methyl-N-phenylurea](/img/structure/B14506248.png)

